Lithium triethyl(2H)hydroborate(1-)
Overview
Description
Lithium triethyl(2H)hydroborate(1-) is a chemical compound with the molecular formula C6H15BLi. It is known for its strong reducing properties and is commonly used in organic synthesis. The compound is often referred to as a super-hydride due to its high reactivity and efficiency in reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium triethyl(2H)hydroborate(1-) can be synthesized through the reaction of triethylborane with lithium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination. The process involves the following steps:
Preparation of Triethylborane: Triethylborane is prepared by reacting boron trichloride with triethylaluminum.
Reaction with Lithium Hydride: Triethylborane is then reacted with lithium hydride in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form lithium triethyl(2H)hydroborate(1-).
Industrial Production Methods
In industrial settings, the production of lithium triethyl(2H)hydroborate(1-) follows similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the purity and consistency of the product. The compound is typically stored in sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Lithium triethyl(2H)hydroborate(1-) primarily undergoes reduction reactions. It is a strong nucleophilic reducing agent and is used to reduce various functional groups, including:
Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.
Epoxides: Reduced to alcohols.
Halides: Reduced to hydrocarbons.
Common Reagents and Conditions
The compound is often used in conjunction with solvents like THF or diethyl ether. Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from the reduction reactions include alcohols, hydrocarbons, and other reduced organic compounds. For example, the reduction of an aldehyde with lithium triethyl(2H)hydroborate(1-) yields a primary alcohol.
Scientific Research Applications
Chemistry
In chemistry, lithium triethyl(2H)hydroborate(1-) is widely used as a reducing agent in organic synthesis. It is particularly useful in the selective reduction of functional groups, making it a valuable tool for the synthesis of complex molecules.
Biology and Medicine
While its primary applications are in chemistry, the compound’s reducing properties have potential applications in biological and medicinal research. For example, it can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry
In industrial settings, lithium triethyl(2H)hydroborate(1-) is used in the production of fine chemicals and intermediates. Its efficiency and selectivity make it a preferred choice for large-scale reduction reactions.
Mechanism of Action
The mechanism by which lithium triethyl(2H)hydroborate(1-) exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The compound acts as a nucleophilic reducing agent, attacking electrophilic centers in the substrate and facilitating the reduction process. The molecular targets and pathways involved depend on the specific substrate being reduced.
Comparison with Similar Compounds
Similar Compounds
Lithium aluminum hydride (LiAlH4): Another strong reducing agent used in organic synthesis.
Sodium borohydride (NaBH4): A milder reducing agent compared to lithium triethyl(2H)hydroborate(1-).
Lithium triethylborohydride (LiHBEt3): Similar in structure and reactivity to lithium triethyl(2H)hydroborate(1-).
Uniqueness
Lithium triethyl(2H)hydroborate(1-) is unique due to its high reactivity and selectivity in reduction reactions. It offers advantages over other reducing agents, such as milder reaction conditions and higher yields. Its ability to selectively reduce specific functional groups makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
lithium;deuterio(triethyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJAYABJWDIZAJ-DRGWXPQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH-](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-](CC)(CC)CC.[Li+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BLi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996065 | |
Record name | Lithium triethyl(hydrido)(~2~H)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74540-86-6 | |
Record name | Lithium triethylborodeuteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74540-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithium triethyl(2H)hydroborate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074540866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium triethyl(hydrido)(~2~H)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium triethyl[2H]hydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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